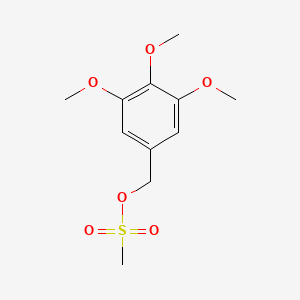

3,4,5-Trimethoxybenzyl methanesulfonate

Description

Properties

Molecular Formula |

C11H16O6S |

|---|---|

Molecular Weight |

276.31 g/mol |

IUPAC Name |

(3,4,5-trimethoxyphenyl)methyl methanesulfonate |

InChI |

InChI=1S/C11H16O6S/c1-14-9-5-8(7-17-18(4,12)13)6-10(15-2)11(9)16-3/h5-6H,7H2,1-4H3 |

InChI Key |

QOJSXPQUMFTJBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)COS(=O)(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 3,4,5 Trimethoxybenzyl Methanesulfonate

Role as an Alkylating Agent

3,4,5-Trimethoxybenzyl methanesulfonate (B1217627) functions as an alkylating agent, a compound that introduces an alkyl group—in this case, the 3,4,5-trimethoxybenzyl group—to another molecule. Alkylating agents are a fundamental class of reagents in organic chemistry that operate by reacting with nucleophiles. In this process, the alkylating agent forms a new covalent bond with the nucleophile, while the bond to its leaving group is cleaved.

The reactivity of 3,4,5-trimethoxybenzyl methanesulfonate as an alkylating agent is conferred by its chemical structure. The methanesulfonate (mesylate) portion is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. Alkylating agents like methyl methanesulfonate are known to react with nucleophilic sites on biomolecules, such as the guanine and adenine bases in DNA. nih.govmdpi.com Similarly, this compound serves as a source of an electrophilic carbon atom, enabling the transfer of the substituted benzyl (B1604629) moiety to a variety of nucleophilic substrates. This class of compounds, alkyl sulfonates, is one of the traditional categories of alkylating agents used in chemical synthesis. drugs.com

Nucleophilic substitution reactions are central to the function of alkylating agents. These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) mechanisms. The pathway taken by this compound depends on factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The S(_N)2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.comdalalinstitute.com The reaction rate for an S(_N)2 process is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Conversely, the S(_N)1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The benzylic carbon of this compound, being adjacent to a phenyl ring, can form a resonance-stabilized carbocation. The electron-donating methoxy (B1213986) groups on the aromatic ring further enhance this stability. This stabilized carbocation is then rapidly attacked by a nucleophile from either face, often leading to a mixture of stereoisomers (racemization if the carbon is chiral). masterorganicchemistry.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

Given the structure of this compound, which combines a primary benzylic carbon with the potential for a highly stabilized carbocation, it can likely undergo substitution via either S(_N)1 or S(_N)2 pathways, or a combination thereof, depending on the specific reaction conditions.

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, involves a carbocation intermediate | One step (concerted) |

| Substrate Structure | Favored by tertiary > secondary >> primary (due to carbocation stability) | Favored by methyl > primary > secondary >> tertiary (due to steric hindrance) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Leaving Group | A good leaving group is required | A good leaving group is required |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |

One of the key applications of alkylating agents is in the synthesis of ethers, a process known as etherification. This compound can be used to introduce the 3,4,5-trimethoxybenzyl group, which can act as a protecting group for alcohols and phenols. In this reaction, an alcohol or a phenol acts as the nucleophile, attacking the benzylic carbon of the methanesulfonate and displacing the mesylate leaving group. This reaction is analogous to the Williamson ether synthesis.

The general scheme for this etherification is: ROH + (CH₃O)₃C₆H₂CH₂OMs → ROCH₂C₆H₂(OCH₃)₃ + HOMs

This transformation is valuable in multi-step organic synthesis where a hydroxyl group needs to be temporarily masked to prevent it from interfering with subsequent reactions. The resulting 3,4,5-trimethoxybenzyl ether can later be cleaved under specific conditions to regenerate the original hydroxyl group. The use of aryl mesylates in conjunction with alcohols is a known method for forming aryl ethers. sigmaaldrich.com

General Reactivity of Methanesulfonate Esters as Leaving Groups

The efficacy of this compound as an alkylating agent is critically dependent on the nature of the methanesulfonate (mesylate, MsO⁻) group. Mesylates are classified as excellent leaving groups in nucleophilic substitution reactions. aadi.net.inperiodicchemistry.com

The quality of a leaving group is determined by its ability to stabilize the negative charge it acquires after breaking away from the substrate. Good leaving groups are typically the conjugate bases of strong acids. periodicchemistry.com The methanesulfonate anion is the conjugate base of methanesulfonic acid (pKa ≈ -1.9), which is a strong acid. orientjchem.org The negative charge on the methanesulfonate anion is effectively delocalized across the three oxygen atoms through resonance, which makes it a very stable and weak base. researchgate.net This stability facilitates the cleavage of the carbon-oxygen bond during a substitution reaction. periodicchemistry.com

By converting a hydroxyl group of an alcohol into a methanesulfonate ester, its reactivity is transformed to be similar to that of an alkyl halide, making it susceptible to substitution by a wide range of nucleophiles. periodicchemistry.com

Table 2: Comparison of Common Leaving Groups in Nucleophilic Substitution

| Leaving Group | Chemical Formula | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|---|

| Iodide | I⁻ | Hydroiodic acid (HI) | -10 | Excellent |

| Bromide | Br⁻ | Hydrobromic acid (HBr) | -9 | Excellent |

| Triflate (Trifluoromethanesulfonate) | CF₃SO₃⁻ | Triflic acid (CF₃SO₃H) | -14 | Excellent |

| Tosylate (p-Toluenesulfonate) | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | -2.8 | Excellent |

| Mesylate (Methanesulfonate) | CH₃SO₃⁻ | Methanesulfonic acid (CH₃SO₃H) | -1.9 | Excellent |

| Chloride | Cl⁻ | Hydrochloric acid (HCl) | -7 | Good |

| Water | H₂O | Hydronium ion (H₃O⁺) | -1.7 | Good (after protonation of -OH) |

| Hydroxide | OH⁻ | Water (H₂O) | 15.7 | Poor |

Catalytic and Reagent Roles of Methanesulfonic Acid in Related Transformations

Methanesulfonic acid (CH₃SO₃H, MSA), the parent acid of the methanesulfonate group, is a versatile and environmentally benign strong acid catalyst used in a variety of organic transformations. rsc.orgrsc.orgacs.org It is a strong acid, comparable to mineral acids like sulfuric acid, but it is non-oxidizing and less corrosive, which often prevents side reactions and decomposition of organic substrates. rsc.orgrsc.org

As a catalyst, MSA is widely used in reactions such as:

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.

Alkylation: Promoting the addition of an alkyl group to a substrate, such as in Friedel-Crafts alkylation reactions. rsc.org

Polymerization: Acting as an initiator or catalyst in various polymerization processes. acs.org

Isomerization: Facilitating the rearrangement of allylic alcohols. orientjchem.org

Methanesulfonic anhydride, a derivative of MSA, is also employed as a reagent for methanesulfonylation, for example, in the regioselective synthesis of sulfones. chemicalbook.com The combination of phosphorus pentoxide and methanesulfonic acid, known as Eaton's reagent, is a powerful tool for promoting reactions like the synthesis of dihydropyrimidinones. orientjchem.org Due to its properties, MSA is considered a "green" catalyst because it is biodegradable, has low toxicity, and is easy to handle. orientjchem.org

Table 3: Selected Catalytic Applications of Methanesulfonic Acid (MSA)

| Reaction Type | Role of MSA | Example Application |

|---|---|---|

| Esterification | Brønsted acid catalyst | Biodiesel production |

| Alkylation (Fries Rearrangement) | Catalyst | Synthesis of para-hydroxyacetophenone from phenyl acetate orientjchem.org |

| Pechmann Reaction | Solid support catalyst (on silica) | Synthesis of Coumarin orientjchem.org |

| Knoevenagel Condensation | Co-catalyst with morpholine | Preparation of ylidenemalononitriles |

| Multi-component Reactions | Catalyst | One-pot synthesis of 2-amino-4H-chromenes orientjchem.org |

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The ability to introduce the 3,4,5-trimethoxybenzyl group into larger molecules makes its activated form, the methanesulfonate (B1217627), a valuable tool in constructing elaborate molecular structures, most notably dendrimers.

Detailed Research Findings: Dendrimers are nano-sized, highly branched macromolecules with a well-defined, three-dimensional structure. researchgate.net Their synthesis relies on the stepwise addition of branching units to a central core. mdpi.comchemrxiv.org The 3,4,5-trisubstituted phenyl unit is a common component in the architecture of various dendrimers, particularly polyamidoamine (PAMAM) types. researchgate.netgoogle.com In a typical divergent synthesis, a multifunctional core is treated with reactive monomers that build the first "generation" of branches.

3,4,5-Trimethoxybenzyl methanesulfonate functions as an ideal reagent for attaching these branches. For instance, a core molecule with nucleophilic sites (e.g., amines or hydroxyls) can be alkylated by the methanesulfonate, efficiently forming a new carbon-nitrogen or carbon-oxygen bond and incorporating the trimethoxybenzyl moiety. This process can be repeated to build successive generations, leading to complex, high-molecular-weight architectures. google.com

| Molecular Architecture | Synthetic Strategy | Role of this compound | Resulting Linkage |

|---|---|---|---|

| Dendrimers (e.g., PAMAM) | Divergent or Convergent Synthesis | Provides a reactive building block (branching unit) for generational growth. | C-N, C-O, or C-S bonds |

| Hyperbranched Polymers | Step-growth Polymerization | Acts as an A-B type monomer where 'A' is the reactive mesylate and 'B' is a nucleophilic site on another unit. | Ether, amine, or thioether linkages |

| Self-Assembling Systems | Molecular Encapsulation Design | Introduces bulky, electron-rich peripheral groups that influence molecular packing and host-guest properties. | Various covalent bonds |

Functional Group Interconversions and Derivatizations Utilizing the Compound

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic transformation of one chemical entity into another. mit.eduorganic-chemistry.org this compound is a quintessential reagent for this purpose, acting as a powerful electrophile to derivatize a wide array of nucleophiles. oncohemakey.comnih.gov

Detailed Research Findings: The core transformation is the displacement of the methanesulfonate group via an SN2 mechanism. This reaction allows for the efficient formation of new bonds between the 3,4,5-trimethoxybenzyl carbon and various heteroatoms. For example, reacting the methanesulfonate with amines (primary, secondary, or aromatic) yields the corresponding N-alkylated products. nih.gov Similarly, reactions with thiols produce thioethers, and reactions with carboxylates form esters. This versatility enables chemists to convert nucleophilic functional groups into their corresponding 3,4,5-trimethoxybenzyl derivatives, fundamentally altering the parent molecule's properties. researchgate.net This process is crucial for introducing the trimethoxyphenyl pharmacophore into a molecule or for protecting a nucleophilic group during a multi-step synthesis.

| Starting Nucleophile (R-NuH) | Nucleophilic Atom (Nu) | Product Class (R-Nu-CH₂-Ar) | Significance |

|---|---|---|---|

| Amine (R-NH₂) | Nitrogen | Secondary/Tertiary Benzylamines | Synthesis of bioactive amines, precursors to amides. nih.gov |

| Thiol (R-SH) | Sulfur | Benzyl (B1604629) Thioethers | Formation of sulfur-containing scaffolds. researchgate.net |

| Azide (N₃⁻) | Nitrogen | Benzyl Azides | Precursors to amines (via reduction) or triazoles (via click chemistry). |

| Cyanide (CN⁻) | Carbon | Benzyl Nitriles | Chain extension; precursor to carboxylic acids, amines, or ketones. |

| Carboxylate (R-COO⁻) | Oxygen | Benzyl Esters | Protecting group for carboxylic acids. |

Strategic Use in the Synthesis of Specific Chemical Scaffolds

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active molecules, including tubulin polymerization inhibitors and anticancer agents. acs.orgnih.gov Consequently, this compound is a strategic precursor for synthesizing heterocyclic and other complex scaffolds that incorporate this key structural motif. ibmmpeptide.com

Detailed Research Findings: The synthesis of various heterocyclic systems often requires the introduction of specific substituents to modulate their biological activity. The 3,4,5-trimethoxybenzyl group is frequently one such substituent. nih.govmdpi.com For example, in the synthesis of certain pyrrolizidine, thiazole, or thiadiazole derivatives, a crucial step may involve the alkylation of a nitrogen or sulfur atom within the heterocyclic core. nih.govmdpi.commdpi.com this compound, due to its high reactivity, facilitates this alkylation under relatively mild conditions, often providing higher yields and cleaner reactions compared to the corresponding benzyl chloride or bromide. This strategic incorporation is key to developing novel compounds for therapeutic applications, including potential anticancer and anti-apoptotic agents. mdpi.comresearchgate.net

| Chemical Scaffold | Synthetic Application | Biological Relevance |

|---|---|---|

| Thiadiazoles | Alkylation of amine or thiol substituents on the thiadiazole ring. mdpi.commdpi.com | Anticancer, Anti-apoptotic |

| Pyrrolizines | Introduction of the trimethoxybenzyl group onto the core structure to enhance bioactivity. nih.gov | Cytotoxic agents, Kinase inhibitors |

| Flavans | Used in multi-step syntheses where a nucleophilic intermediate is benzylated. researchgate.net | Anticancer, Hippo signaling modulation |

| Benzimidazoles | N-alkylation of the imidazole (B134444) nitrogen to create benzimidazolium salts. acs.org | Anticancer, Tubulin polymerization inhibitors |

| Pyrimidines | Attachment to thiazole-pyrimidine cores via displacement reactions. nih.gov | Antiproliferative agents |

Derivatives and Analogues Featuring the 3,4,5 Trimethoxybenzyl Moiety

Classification and Structural Diversity of Derivatives

Derivatives incorporating the 3,4,5-trimethoxybenzyl moiety can be broadly classified based on the functional group or molecular scaffold attached to the benzyl (B1604629) core. This structural diversity allows for the fine-tuning of physicochemical properties and biological activities. The primary classifications include:

Halide Derivatives: Simple structures where the benzylic carbon is attached to a halogen (e.g., chlorine, bromine), serving as versatile intermediates for further synthesis.

Amine-Based Derivatives: Compounds where the benzyl group is linked to a nitrogen-containing functional group, ranging from simple primary amines to complex heterocyclic structures like pyrimidines.

Organophosphorus Derivatives: Analogues containing a phosphorus-carbon bond, such as α-aminophosphonates, which are structural mimics of natural amino acids.

Heterocyclic Systems: A vast and diverse class where the 3,4,5-trimethoxybenzyl moiety is appended to or incorporated within various heterocyclic rings, including thiophenes, pyrimidines, triazoles, and hydantoins.

Chalcones and Related Scaffolds: These are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with one of the rings being the 3,4,5-trimethoxyphenyl group.

The 3,4,5-trimethoxyphenyl group is a characteristic structural requirement for activity in numerous inhibitors of tubulin polymerization, such as colchicine and podophyllotoxin. This has driven extensive research into synthesizing derivatives that feature this key moiety.

Synthetic Pathways to Key Derivatives

The synthesis of derivatives featuring the 3,4,5-trimethoxybenzyl moiety typically begins with readily available precursors like 3,4,5-trimethoxybenzaldehyde (B134019) or gallic acid. Various synthetic strategies are employed to introduce different functional groups and build complex molecular architectures around this core structure.

3,4,5-Trimethoxybenzyl halides are crucial synthetic intermediates. Their preparation is generally achieved through a two-step process starting from 3,4,5-trimethoxybenzaldehyde.

Reduction to Alcohol: The aldehyde is first reduced to the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄).

Halogenation: The resulting alcohol is then converted to the halide. 3,4,5-Trimethoxybenzyl chloride can be synthesized by treating the alcohol with concentrated hydrochloric acid. mdpi.com For the synthesis of 3,4,5-trimethoxybenzyl bromide, reagents like phosphorus tribromide (PBr₃) are used. mdpi.com

These halide derivatives are reactive and can be unstable, particularly those with multiple electron-donating methoxy (B1213986) groups which increase the electron density on the benzene (B151609) ring and facilitate nucleophilic attack. mdpi.comnih.gov

Table 1: Synthesis of 3,4,5-Trimethoxybenzyl Halide Derivatives

| Derivative | Starting Material | Key Reagents | Reaction Type |

| 3,4,5-Trimethoxybenzyl alcohol | 3,4,5-Trimethoxybenzaldehyde | NaBH₄ | Reduction |

| 3,4,5-Trimethoxybenzyl chloride | 3,4,5-Trimethoxybenzyl alcohol | Conc. HCl | Halogenation |

| 3,4,5-Trimethoxybenzyl bromide | 3,4,5-Trimethoxybenzyl alcohol | PBr₃ | Halogenation |

Amine-based derivatives are a significant class, with the antibacterial agent Trimethoprim being a prominent example.

3,4,5-Trimethoxybenzylamine and Simple Amines: Direct condensation of 3,4,5-trimethoxybenzyl chloride with various amines, such as 4-aminophenazone, 2-aminopyridine, piperidine, and morpholine, yields the corresponding N-substituted benzyl derivatives. scispace.com

Trimethoprim: The synthesis of Trimethoprim, or 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, can be accomplished through several routes, most of which utilize 3,4,5-trimethoxybenzaldehyde as a key starting material. researchgate.net

Route 1: Condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile or 3-anilinopropionitrile, followed by reaction with guanidine, directly yields Trimethoprim. beilstein-journals.org

Route 2 (Knoevenagel Condensation): 3,4,5-trimethoxybenzaldehyde is condensed with malononitrile (Knoevenagel reaction). The product is partially reduced to an enamine, which is then cyclized with guanidine to form Trimethoprim.

Route 3 (From Cinnamic Acid Ester): An older method starts with the ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid, which is formylated and then undergoes heterocyclization with guanidine. beilstein-journals.org The resulting hydroxyl group is replaced with chlorine and subsequently with an amino group to give the final product. beilstein-journals.org

Table 2: Selected Synthetic Pathways to Trimethoprim

| Pathway | Key Precursors | Key Steps |

| Condensation | 3,4,5-Trimethoxybenzaldehyde, 3-Anilinopropionitrile, Guanidine | Condensation followed by cyclization |

| Knoevenagel | 3,4,5-Trimethoxybenzaldehyde, Malononitrile, Guanidine | Knoevenagel condensation, partial reduction, cyclization |

| Cinnamic Acid | Ethyl 3,4,5-trimethoxydihydrocinnamate, Guanidine | Formylation, heterocyclization, chlorination, amination |

α-Aminophosphonates containing the 3,4,5-trimethoxybenzyl group are structural analogues of natural amino acids and are synthesized via the Kabachnik-Fields reaction. units.itnih.gov This is a one-pot, three-component reaction involving an aldehyde, an amine, and a dialkyl phosphite. units.itnih.govnih.gov

For the synthesis of these derivatives, 3,4,5-trimethoxybenzaldehyde is reacted with a primary or secondary amine (e.g., p- or m-bromoaniline) and a dialkyl phosphite (e.g., diethyl phosphite) under solvent-free conditions, often with a catalyst like BF₃·Et₂O. units.itnih.gov This method is noted for its high yields, faster reaction rates, and environmental friendliness. units.it

The 3,4,5-trimethoxybenzyl moiety has been incorporated into a wide variety of heterocyclic systems.

Isoindolinediones: N-substituted isoindoline-1,3-diones (phthalimides) are generally synthesized by condensing phthalic anhydride with a primary amine. amazonaws.comnih.gov To incorporate the 3,4,5-trimethoxybenzyl moiety, 3,4,5-trimethoxybenzylamine would be reacted with phthalic anhydride, typically in a solvent like glacial acetic acid under reflux. nih.gov

Triazolylthioacetamides: Based on lead compounds, new series of triazolylthioacetamides featuring the 3,4,5-trimethoxyphenyl group have been synthesized and evaluated as tubulin polymerization inhibitors. researchgate.net

Pyrimidines: Beyond Trimethoprim, other pyrimidine derivatives have been developed. For example, 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives are synthesized by first preparing 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which is then reacted with a dichloropyrimidine and subsequently with various amines to generate a library of compounds. nih.gov

Hydantoins: 5-Alkylidenehydantoins can be prepared via a base-catalyzed Knoevenagel condensation between an aldehyde and hydantoin. Using 3,4,5-trimethoxybenzaldehyde in this reaction yields 5-(3,4,5-trimethoxybenzylidene)hydantoin. The reaction is typically carried out by heating the reactants in water with a base like ethanolamine.

Thiophenes: Substituted thiophenes can be synthesized through various methods, including the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfur source like Lawesson's reagent. A specific example involves the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-substituted-benzo[b]thiophenes. This is achieved by reacting a substituted 2-mercaptobenzonitrile with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in the presence of potassium carbonate.

Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and heterocyclic compounds. Those bearing a 3,4,5-trimethoxyphenyl ring are commonly synthesized via the Claisen-Schmidt condensation. mdpi.com This reaction involves the base-catalyzed condensation of an appropriate aldehyde with an acetophenone. mdpi.com To produce a chalcone with the 3,4,5-trimethoxy group on one ring, either 3,4,5-trimethoxybenzaldehyde is reacted with a substituted acetophenone, or 3,4,5-trimethoxyacetophenone is reacted with a substituted benzaldehyde. amazonaws.com

Dihydropyrimidines (DHPMs): The most prominent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction. units.itnih.gov This is a one-pot, three-component cyclocondensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis. nih.gov By using 3,4,5-trimethoxybenzaldehyde as the aldehyde component, dihydropyrimidines featuring the desired moiety can be readily synthesized. units.it Additionally, pyrimidine derivatives can be synthesized from chalcone precursors by reacting them with compounds like thiourea, urea, or guanidine hydrochloride. beilstein-journals.org

Table 3: General Synthetic Routes to Heterocyclic and Chalcone Derivatives

| Derivative Class | General Method | Key Reactants |

| Isoindolinediones | Condensation | Phthalic anhydride, 3,4,5-Trimethoxybenzylamine |

| Pyrimidines | Cyclization | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine, Dichloropyrimidine |

| Hydantoins | Knoevenagel Condensation | 3,4,5-Trimethoxybenzaldehyde, Hydantoin |

| Thiophenes | Cyclocondensation | 2-Mercaptobenzonitrile, 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone |

| Chalcones | Claisen-Schmidt Condensation | 3,4,5-Trimethoxybenzaldehyde, Acetophenone (or vice-versa) |

| Dihydropyrimidines | Biginelli Reaction | 3,4,5-Trimethoxybenzaldehyde, Ethyl acetoacetate, Urea |

Other Notable Derivative Classes

Beyond commonly cited examples, the 3,4,5-trimethoxybenzyl moiety has been incorporated into a diverse array of other chemical classes, leading to the discovery of novel biological activities. These derivatives often serve as scaffolds for further modification in drug discovery programs.

One area of exploration involves the synthesis of heterocyclic compounds containing the 3,4,5-trimethoxyphenyl fragment. For instance, novel bioactive heterocycles have been developed as potential antiproliferative agents that target tubulin. nih.govresearchgate.net One such derivative, 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, has demonstrated potent activity against certain cancer cell lines. nih.gov

Another class of derivatives includes pyrrolizines that bear the 3,4,5-trimethoxyphenyl group. These compounds have been designed and synthesized to act as multi-target cytotoxic agents, with some showing the ability to inhibit both tubulin polymerization and multiple oncogenic kinases. nih.gov The synthesis of these compounds often involves the reaction of a pyrrolizine precursor with 3,4,5-trimethoxybenzoyl chloride or 3,4,5-trimethoxybenzaldehyde. nih.gov

Thiadiazole analogues represent another significant class of derivatives. These have been synthesized from 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and investigated for their potential as anti-apoptotic agents, with some compounds showing selective inhibition of caspase-3 and caspase-9. mdpi.com

Furthermore, the condensation of 3,4,5-trimethoxybenzyl chloride with various amines has yielded a range of derivatives with potential central nervous system activity. These amines include 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine. nih.gov

The 3,4,5-trimethoxybenzyl moiety is also a key component of certain antimicrobial agents. For example, 3,4,5-Trimethoxybenzaldehyde, a related compound, is an important intermediate in the synthesis of the antibacterial drug Trimethoprim. medchemexpress.com

More recent research has focused on triazole-trimethoxyphenyl hybrids as potential anti-proliferative agents. karazin.uaresearchgate.net Additionally, trimethoxyphenyl-1,2,4-triazolosulfonamides have been investigated as tubulin polymerization inhibitors. nih.gov The exploration of 2,4,5-trimethoxyphenyl pyrimidine derivatives has led to the identification of selective dopamine D5 receptor partial agonists. nih.gov Another synthetic avenue has been the creation of trimethoxyphenyl-based analogues from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, which have shown cytotoxic potency. mdpi.com

Finally, it is worth noting that a natural analogue of resveratrol, 3,4′,5-trans-trimethoxystilbene, which contains a trimethoxy-substituted phenyl ring, has demonstrated enhanced anticancer potency compared to its parent compound. researchgate.net

Table of Notable Derivative Classes Featuring the 3,4,5-Trimethoxybenzyl Moiety

| Derivative Class | Key Structural Features | Investigated Biological Activity |

|---|---|---|

| Heterocyclic Derivatives | Contains a heterocyclic ring system in addition to the 3,4,5-trimethoxybenzyl moiety. | Antiproliferative (tubulin inhibition) |

| Pyrrolizine Derivatives | A fused pyrrolidine ring system attached to the 3,4,5-trimethoxyphenyl group. | Cytotoxic (multi-target kinase and tubulin inhibition) |

| Thiadiazole Analogues | A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. | Anti-apoptotic (caspase inhibition) |

| Amine Condensation Products | Formed by the reaction of 3,4,5-trimethoxybenzyl chloride with various amines. | Potential Central Nervous System activity |

| Triazole Hybrids | A five-membered aromatic ring with three nitrogen atoms. | Anti-proliferative |

| Triazolosulfonamides | A triazole ring linked to a sulfonamide group. | Tubulin polymerization inhibition |

| Pyrimidine Derivatives | A six-membered aromatic ring with two nitrogen atoms. | Selective dopamine D5 receptor agonism |

| Oxazolone-derived Analogues | Synthesized from a 2-phenyl-5(4H)-oxazolone scaffold. | Cytotoxic |

| Stilbene Analogues | Contains a C-C double bond connecting two aromatic rings, one of which is a trimethoxyphenyl ring. | Anticancer |

Structure-Activity Relationship (SAR) Studies in Related Scaffolds and Analogs (General Methodological Considerations)

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery. oncodesign-services.compatsnap.com It explores the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By systematically modifying the structure of a compound and observing the resulting changes in its biological effects, researchers can identify the key structural features responsible for its activity. patsnap.com This knowledge is then used to design new molecules with improved potency, selectivity, and pharmacokinetic properties. patsnap.com

The general methodological considerations for SAR studies can be broadly categorized into experimental and computational approaches.

Experimental SAR Studies: This traditional approach involves the synthesis of a series of structurally related compounds (analogs) and the in vitro or in vivo evaluation of their biological activity. oncodesign-services.com Biological assays are used to measure the effect of each compound on a specific target, such as an enzyme, receptor, or cell line. The data obtained from these assays are then analyzed to establish a relationship between structural modifications and biological activity.

Computational SAR Studies: With the advancement of computing power, in silico methods have become an indispensable part of SAR analysis. oncodesign-services.com These methods utilize computer software and algorithms to predict the biological activity of compounds based on their chemical structure. oncodesign-services.com Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. creative-proteomics.comlongdom.org Molecular descriptors, which are numerical representations of molecular properties, are used to quantify the structural features of the molecules. researchgate.netcreative-proteomics.com These descriptors are then correlated with the observed biological activity using statistical techniques like multiple linear regression or machine learning algorithms. creative-proteomics.com For example, a QSAR study on triazole-trimethoxyphenyl derivatives identified key molecular descriptors that influence their anticancer activity, which was then used to design new, more potent compounds. karazin.ua

Molecular Modeling: This technique involves the use of computer software to create and manipulate three-dimensional models of molecules. oncodesign-services.com It allows researchers to visualize how a molecule might interact with its biological target at the atomic level. Molecular docking, a key component of molecular modeling, predicts the preferred orientation of a ligand when bound to a receptor, which can provide insights into the structural basis of its activity. mdpi.com

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structures of known active compounds or the structure of the biological target.

SAR Visualization: Various computational tools are available to visualize and analyze SAR data. The SAR matrix (SARM) method, for example, systematically extracts structurally related compound series from datasets and visualizes SAR patterns. acs.org Activity landscape models provide a three-dimensional representation of the relationship between chemical structure and biological activity, helping to identify "activity cliffs" where small structural changes lead to a large change in activity. scilit.com

The insights gained from these SAR studies are crucial for the lead optimization phase of drug discovery, guiding the rational design of new analogs with improved therapeutic potential.

Table of SAR Methodological Considerations

| Methodology | Description | Key Techniques | Application in Trimethoxyphenyl Scaffolds |

|---|---|---|---|

| Experimental SAR | Synthesis and biological testing of a series of related compounds to determine the effect of structural modifications on activity. | Biological assays (in vitro and in vivo), High-Throughput Screening (HTS). | Evaluation of the cytotoxic activity of newly synthesized pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety. |

| Computational SAR | Use of computer models and algorithms to predict the biological activity of compounds and to understand the structural basis of their activity. | QSAR, Molecular Modeling (Docking), Pharmacophore Modeling, Machine Learning. | Development of a QSAR model for triazole-trimethoxyphenyl hybrids to predict their anti-proliferative activity. |

| SAR Data Visualization | Graphical representation of SAR data to identify trends and patterns. | SAR Matrix (SARM), Activity Landscape Models. | Identification of key structural features and "activity cliffs" in a series of trimethoxyphenyl-based kinase inhibitors. |

Q & A

Q. What experimental protocols are recommended for the safe handling of 3,4,5-trimethoxybenzyl methanesulfonate in laboratory settings?

Due to its sulfonate group and reactive nature, strict safety measures are required. Use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged storage, as degradation may increase hazards (e.g., hydrolysis). Decontaminate glassware with 5% dimethyldichlorosilane to minimize adsorption losses during analytical workflows . Always consult updated safety data sheets (SDS) for long-term storage guidance and disposal compliance with federal/local regulations .

Q. How can researchers optimize the synthesis of this compound?

Key steps include controlling reaction stoichiometry (e.g., methanesulfonyl chloride to 3,4,5-trimethoxybenzyl alcohol) in anhydrous conditions. Use dropwise addition of methanesulfonyl chloride under nitrogen to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Purify via column chromatography with ethyl acetate/hexane gradients, and confirm purity using high-resolution mass spectrometry (HRMS) or elemental analysis .

Q. What characterization techniques are most effective for verifying the structure of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR shifts for methoxy ( ppm) and sulfonate groups ( ppm for CHSO).

- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from direct-space genetic algorithms to confirm crystallinity and molecular packing .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify sulfonate S=O stretches (~1350–1200 cm) and methoxy C-O vibrations (~1250 cm) .

Advanced Research Questions

Q. How can structural discrepancies in 3,4,5-trimethoxybenzyl derivatives be resolved using crystallographic data?

Discrepancies (e.g., conformational flexibility of methoxy groups) require refinement via SHELX software. For powder data, use SHELXL for Rietveld refinement, adjusting torsion angles and thermal parameters. Compare with analogous structures (e.g., 3,4,5-trimethoxybenzyl bromide) to validate packing motifs .

Q. What methodologies detect degradation products of this compound under hydrolytic conditions?

Employ solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration, followed by LC-MS/MS. Use deuterated internal standards (e.g., triclosan-d) to quantify hydrolysis products like 3,4,5-trimethoxybenzyl alcohol. Optimize mobile phases with 0.1% formic acid in methanol/water gradients to enhance peak resolution .

Q. How do computational models aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density around the sulfonate group to predict nucleophilic attack sites. Compare with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) to validate computational trends .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for methoxy-substituted benzyl derivatives?

Reconcile discrepancies by cross-validating PXRD-derived unit cell parameters with NMR-based conformational analysis. For example, if PXRD suggests planar methoxy groups but NMR indicates rotation, consider dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR to probe rotational barriers .

Q. How can researchers quantify trace impurities in this compound batches?

Implement ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Calibrate against synthetic impurity standards (e.g., unreacted methanesulfonyl chloride). Use limit-of-detection (LOD) studies to validate sensitivity (<0.1% w/w) .

Q. What experimental conditions stabilize this compound in aqueous solutions?

Stabilize via pH control (pH 5–6) to slow hydrolysis. Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the methoxy groups. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to establish degradation kinetics .

Q. How is this compound utilized in dendritic material synthesis?

As a branching unit, its sulfonate group facilitates nucleophilic substitution with dendritic amines or thiols. Optimize coupling efficiency by varying solvents (e.g., DMF or DMSO) and catalysts (e.g., DMAP). Characterize dendrimer growth via size-exclusion chromatography (SEC) and MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.